

# Synthesis of 2-(2,4-Diaminophenoxy)ethanol Sulfate: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2,4-Diaminophenoxy)ethanol sulfate

Cat. No.: B1323409

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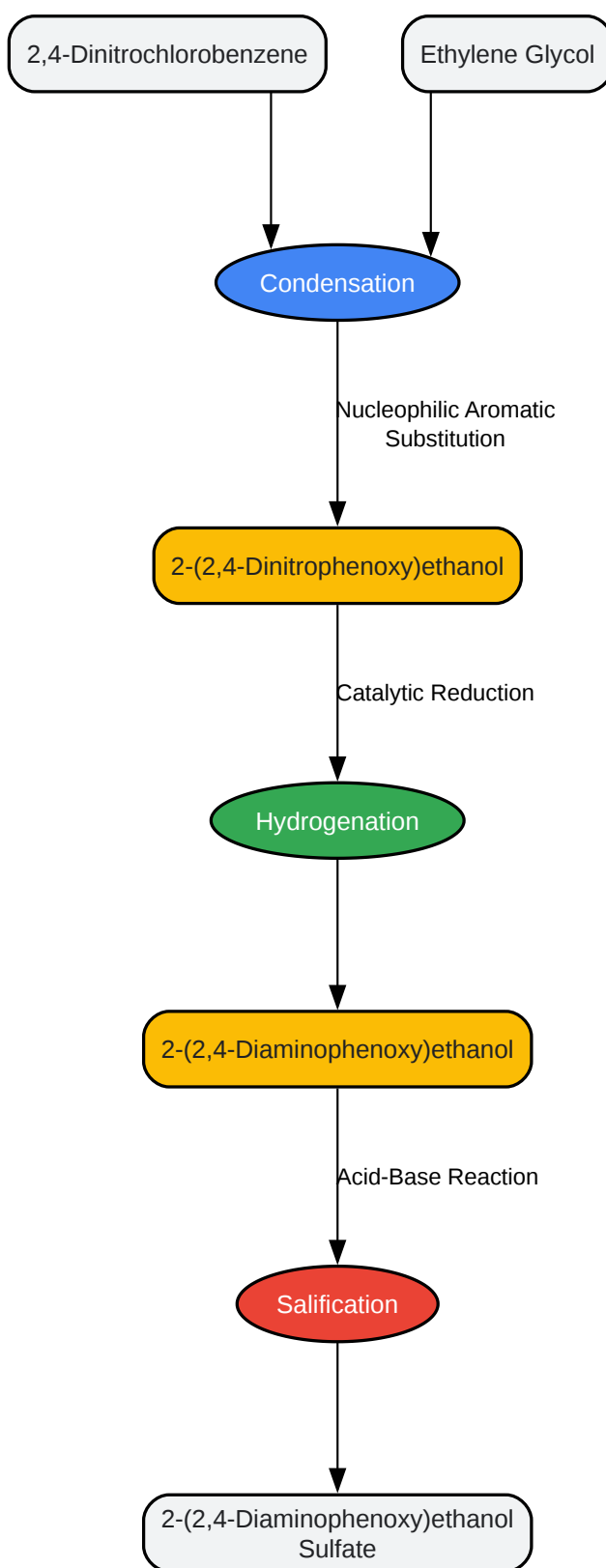
This in-depth technical guide provides a comprehensive overview of the synthesis of **2-(2,4-Diaminophenoxy)ethanol sulfate**, a key intermediate primarily used in the cosmetic industry for oxidative hair dye formulations.<sup>[1][2][3][4]</sup> This document details the chemical reactions, experimental protocols, and characterization of the target compound and its intermediates.

## Overview of the Synthetic Pathway

The synthesis of **2-(2,4-Diaminophenoxy)ethanol sulfate** is a three-step process that begins with the condensation of 2,4-dinitrochlorobenzene with ethylene glycol. This is followed by the catalytic hydrogenation of the dinitro intermediate to the corresponding diamine, and finally, salification with sulfuric acid to yield the desired product.<sup>[5][6][7][8]</sup> The hydrochloride salt is also commonly synthesized, and the initial two steps of the synthesis are identical.<sup>[5][6][7][8]</sup>

Reaction Scheme:

The following diagram illustrates the overall workflow for the synthesis:



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### Synthesis Workflow

## Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below.

| Compound                              | Molecular Formula  | Molecular Weight (g/mol) | Appearance               |
|---------------------------------------|--------------------|--------------------------|--------------------------|
| 2,4-Dinitrochlorobenzene              | $C_6H_3ClN_2O_4$   | 202.55                   | Yellow crystalline solid |
| 2-(2,4-Dinitrophenoxy)ethanol         | $C_8H_8N_2O_6$     | 228.16                   | -                        |
| 2-(2,4-Diaminophenoxy)ethanol Sulfate | $C_8H_{14}N_2O_6S$ | 266.27                   | White powder[2]          |

## Experimental Protocols

The following protocols are adapted from a patented industrial process for the synthesis of the hydrochloride salt and have been scaled down for laboratory use.[5][8] The synthesis of the sulfate salt follows the same procedure for the first two steps, with the substitution of hydrochloric acid with sulfuric acid in the final step.

### Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol (Condensation)

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by the hydroxyl group of ethylene glycol under basic conditions.[9]

Materials and Reagents:

| Reagent                      | Molar Mass ( g/mol ) | Quantity          | Moles |
|------------------------------|----------------------|-------------------|-------|
| 2,4-Dinitrochlorobenzene     | 202.55               | 20.26 g           | 0.1   |
| Ethylene Glycol              | 62.07                | 124.14 g (111 mL) | 2.0   |
| Sodium Carbonate (anhydrous) | 105.99               | 5.30 g            | 0.05  |
| Deionized Water              | 18.02                | ~200 mL           | -     |

#### Procedure:

- To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2,4-dinitrochlorobenzene and 55.5 mL of ethylene glycol.
- Begin stirring and heat the mixture to 60-80°C to dissolve the 2,4-dinitrochlorobenzene.
- Once dissolved, add the remaining 55.5 mL of ethylene glycol.
- Carefully add sodium carbonate in portions to the reaction mixture.
- Heat the reaction mixture to 100-140°C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to below 100°C and add 200 mL of deionized water.
- Heat the mixture to 90-95°C and stir for 1 hour.
- Allow the mixture to stand for 30 minutes, which should result in the separation of an oily product layer.
- Decant the aqueous supernatant and cool the remaining product layer to 10-20°C with stirring to induce crystallization.

- Collect the solid product by vacuum filtration and wash the filter cake with deionized water until the washings are neutral (pH ~7).
- Dry the product in a vacuum oven to obtain 2-(2,4-dinitrophenoxy)ethanol.

## Step 2: Synthesis of 2-(2,4-Diaminophenoxy)ethanol (Hydrogenation)

The dinitro intermediate is reduced to the corresponding diamine using catalytic hydrogenation.

Materials and Reagents:

| Reagent                       | Molar Mass ( g/mol ) | Quantity    | Moles |
|-------------------------------|----------------------|-------------|-------|
| 2-(2,4-Dinitrophenoxy)ethanol | 228.16               | 22.82 g     | 0.1   |
| Palladium on Carbon (5% Pd)   | -                    | ~1 g        | -     |
| Methanol                      | 32.04                | 200 mL      | -     |
| Hydrogen Gas                  | 2.02                 | As required | -     |

Procedure:

- In a hydrogenation vessel, dissolve 2-(2,4-dinitrophenoxy)ethanol in 200 mL of methanol.
- Carefully add the 5% Pd/C catalyst to the solution.
- Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen to approximately 12 kg/cm<sup>2</sup> (or as appropriate for the equipment).
- Heat the mixture to 50-60°C and stir vigorously.

- Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.
- Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
- Purge the vessel with nitrogen gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain crude 2-(2,4-diaminophenoxy)ethanol as an oil or solid.

### Step 3: Synthesis of 2-(2,4-Diaminophenoxy)ethanol Sulfate (Salification)

The final step involves the formation of the sulfate salt by reacting the diamine with sulfuric acid.

Materials and Reagents:

| Reagent                       | Molar Mass ( g/mol ) | Quantity         | Moles |
|-------------------------------|----------------------|------------------|-------|
| 2-(2,4-Diaminophenoxy)ethanol | 168.19               | 16.82 g          | 0.1   |
| Sulfuric Acid (98%)           | 98.08                | 9.81 g (5.33 mL) | 0.1   |
| Isopropanol                   | 60.10                | ~150 mL          | -     |

Procedure:

- Dissolve the crude 2-(2,4-diaminophenoxy)ethanol in approximately 100 mL of isopropanol in a beaker or flask.

- In a separate container, carefully dilute the concentrated sulfuric acid with 50 mL of isopropanol. Caution: This is an exothermic process; add the acid to the alcohol slowly and with cooling.
- Slowly add the sulfuric acid solution to the stirred solution of the diamine.
- A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with a small amount of cold isopropanol.
- Dry the product in a vacuum oven to yield **2-(2,4-diaminophenoxy)ethanol sulfate**.

## Characterization of the Product

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

**Purity:** The purity of **2-(2,4-Diaminophenoxy)ethanol sulfate** can be determined by High-Performance Liquid Chromatography (HPLC). Commercially available batches have been reported to have purities in the range of 98.2% to 100%.

**Spectroscopic Analysis:**

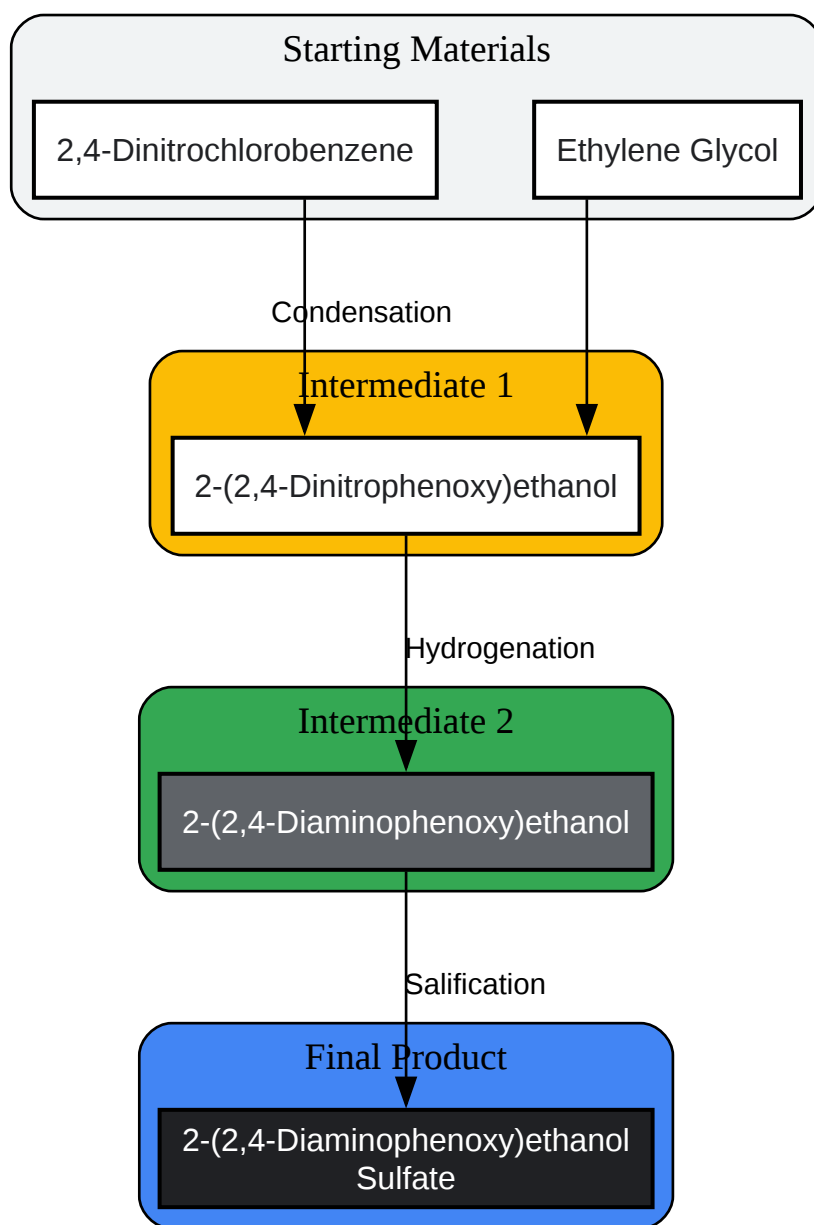
- **Infrared (IR) Spectroscopy:**
  - **2-(2,4-Dinitrophenoxy)ethanol:** Expected to show characteristic peaks for the hydroxyl group (broad,  $\sim 3400\text{ cm}^{-1}$ ), aromatic C-H stretching ( $\sim 3100\text{ cm}^{-1}$ ), aliphatic C-H stretching ( $\sim 2900\text{ cm}^{-1}$ ), nitro groups (strong, asymmetric and symmetric stretching around  $1530\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$ ), and C-O ether linkage ( $\sim 1250\text{ cm}^{-1}$ ).
  - **2-(2,4-Diaminophenoxy)ethanol Sulfate:** Expected to show broad peaks for the N-H and O-H stretching of the ammonium and hydroxyl groups ( $\sim 3400\text{-}3000\text{ cm}^{-1}$ ), aromatic and aliphatic C-H stretching, and strong, broad absorbances for the sulfate anion ( $\sim 1100\text{ cm}^{-1}$ ).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR of 2-(2,4-Dinitrophenoxy)ethanol: Expected to show signals for the aromatic protons (in the range of 7-9 ppm), and the two methylene groups of the ethoxy chain (triplets, around 4.0-4.5 ppm).
  - $^1\text{H}$  NMR of 2-(2,4-Diaminophenoxy)ethanol: The reduction of the nitro groups will cause a significant upfield shift of the aromatic proton signals. The amino groups will appear as broad singlets.
  - $^{13}\text{C}$  NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment (aromatic, aliphatic, attached to oxygen or nitrogen).
- Mass Spectrometry (MS): The mass spectrum of the free base, 2-(2,4-diaminophenoxy)ethanol, should show a molecular ion peak corresponding to its molecular weight (168.19 g/mol ).

## Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and transformations throughout the synthesis process.





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### Synthesis Dependencies

## Conclusion

The synthesis of **2-(2,4-Diaminophenoxy)ethanol sulfate** is a well-established process that can be reliably performed in a laboratory setting. The three-step procedure, involving condensation, hydrogenation, and salification, provides a clear route to this important cosmetic intermediate. Careful control of reaction conditions and appropriate purification of intermediates

are key to obtaining a high-purity final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

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